2-(4-Methoxypyridin-2-YL)acetonitrile
Overview
Description
“2-(4-Methoxypyridin-2-YL)acetonitrile” is a chemical compound with the CAS Number: 40808-75-1 . It has a molecular weight of 148.16 and its IUPAC name is (4-methoxy-2-pyridinyl)acetonitrile .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H8N2O/c1-11-8-3-5-10-7(6-8)2-4-9/h3,5-6H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a compound with a molecular weight of 148.16 . The physical form of this compound is not specified in the search results.Scientific Research Applications
Synthesis and Microbiological Activity
One notable application of derivatives related to 2-(4-Methoxypyridin-2-yl)acetonitrile is in the synthesis of bacteriostatic or tuberculostatic compounds. Miszke et al. (2008) reported the synthesis of 2-mercapto-4-methoxypyridine-3-carbonitrile derivatives, which demonstrated significant bacteriostatic or tuberculostatic activity, indicating potential applications in developing new antimicrobial agents (Miszke, Foks, Brożewicz, Kędzia, Kwapisz, & Zwolska, 2008).
Electrosynthesis Applications
Batanero, Barba, and Martín (2002) explored the electrosynthesis of 2,6-dimethyl-4-arylpyridine-3,5-dicarbonitrile, highlighting a paired electrosynthesis approach. This method involves electrolysis of certain benzyl compounds in acetonitrile, affording 2,6-dimethyl-4-arylpyridine-3,5-dicarbonitrile as a major product, illustrating an efficient pathway for synthesizing complex pyridine derivatives (Batanero, Barba, & Martín, 2002).
Catalytic and Reactivity Studies
Sharma, Reddy, and Krishna (2003) developed a highly selective and efficient method for unmasking p-methoxybenzyl (PMB) ethers and esters using zirconium(IV) chloride as a Lewis acid in acetonitrile. This methodology is fast and tolerates a variety of sensitive substrates, demonstrating the catalyst's utility in synthetic organic chemistry (Sharma, Reddy, & Krishna, 2003).
Coordination Chemistry for Antibacterial Materials
Pallavicini et al. (2013) studied the coordination chemistry of a Cu(2+) 2,2'-bipyridine complex grafted on a glass surface, demonstrating significant microbicidal effect against Escherichia coli and Staphylococcus aureus, even in trace amounts of copper. This research underscores the potential of this compound and its derivatives in creating antibacterial surfaces (Pallavicini, Dacarro, Grisoli, Mangano, Patrini, Rigoni, Sangaletti, & Taglietti, 2013).
Safety and Hazards
The safety information available indicates that “2-(4-Methoxypyridin-2-YL)acetonitrile” has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315, H319, and H335 , which correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation”, respectively. The precautionary statements include P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do, then continue rinsing.
Properties
IUPAC Name |
2-(4-methoxypyridin-2-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-8-3-5-10-7(6-8)2-4-9/h3,5-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRUEVWRCYBRDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00618624 | |
Record name | (4-Methoxypyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00618624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40808-75-1 | |
Record name | (4-Methoxypyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00618624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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